molecular formula C28H26FN5O2 B10854935 Csnk1-IN-2

Csnk1-IN-2

Cat. No.: B10854935
M. Wt: 483.5 g/mol
InChI Key: UYAQWCZWVIFRCN-QGZVFWFLSA-N
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Description

CSNK1-IN-2 is a small molecule inhibitor that targets casein kinase 1, a family of serine/threonine protein kinases. Casein kinase 1 plays a crucial role in various cellular processes, including cell proliferation, survival, and metabolism. The dysregulation of casein kinase 1 expression has been implicated in the development and progression of several types of cancer, making it an attractive target for anticancer therapy .

Preparation Methods

The synthesis of CSNK1-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes and reaction conditions for this compound are typically optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using automated systems and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

CSNK1-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .

Scientific Research Applications

CSNK1-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of casein kinase 1 in various signaling pathways. In biology, it is employed to investigate the effects of casein kinase 1 inhibition on cellular processes such as cell cycle progression, apoptosis, and autophagy. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancers and other diseases associated with dysregulated casein kinase 1 activity. In industry, it is used in the development of new drugs and therapeutic strategies targeting casein kinase 1 .

Mechanism of Action

CSNK1-IN-2 exerts its effects by inhibiting the activity of casein kinase 1. The molecular targets of this compound include various isoforms of casein kinase 1, such as casein kinase 1 alpha, casein kinase 1 delta, and casein kinase 1 epsilon. The inhibition of casein kinase 1 activity disrupts key signaling pathways involved in cell proliferation, survival, and metabolism. This leads to the suppression of oncogenic signaling and the induction of cell death in cancer cells .

Comparison with Similar Compounds

CSNK1-IN-2 is unique compared to other similar compounds due to its specific targeting of casein kinase 1 isoforms and its potent inhibitory activity. Similar compounds include other casein kinase 1 inhibitors, such as D4476 and PF-670462, which also target casein kinase 1 but may differ in their selectivity and potency. The uniqueness of this compound lies in its ability to effectively inhibit multiple isoforms of casein kinase 1, making it a valuable tool for studying the role of casein kinase 1 in various biological processes and for developing new therapeutic strategies .

Properties

Molecular Formula

C28H26FN5O2

Molecular Weight

483.5 g/mol

IUPAC Name

(2R)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-2-(4-fluorophenyl)propanamide

InChI

InChI=1S/C28H26FN5O2/c1-17(18-8-10-20(29)11-9-18)27(35)33-23-16-19(12-14-30-23)25-26(31-21-6-4-3-5-7-21)24-22(32-25)13-15-34(2)28(24)36/h3-12,14,16-17,31-32H,13,15H2,1-2H3,(H,30,33,35)/t17-/m1/s1

InChI Key

UYAQWCZWVIFRCN-QGZVFWFLSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)C(=O)NC2=NC=CC(=C2)C3=C(C4=C(N3)CCN(C4=O)C)NC5=CC=CC=C5

Canonical SMILES

CC(C1=CC=C(C=C1)F)C(=O)NC2=NC=CC(=C2)C3=C(C4=C(N3)CCN(C4=O)C)NC5=CC=CC=C5

Origin of Product

United States

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